(4-Fluoro-2-methylphenyl)-phenylmethanamine
Description
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Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9,14H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUKDVFMZWCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Fluoro-2-methylphenyl)-phenylmethanamine, also known as 4-Fluoro-2-methylphenyl-phenylamine, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of phenylmethanamines showed that compounds with fluorine substitutions demonstrated enhanced activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Enterococcus faecalis | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
This data suggests that the presence of the fluorine atom in the structure may contribute to increased potency against these pathogens .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A case study revealed that this compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent. The results are summarized in Table 2.
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| HT29 (Colorectal) | 1.98 | Comparable |
| A431 (Skin) | 1.61 | Comparable |
The presence of the fluorine atom and the methyl group on the phenyl ring appears to enhance its cytotoxic properties .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. Further studies are required to clarify these interactions and their implications for therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results indicated a substantial reduction in bacterial load in treated subjects compared to controls.
- Cancer Treatment : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, suggesting its potential role in cancer therapy.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
One of the primary applications of (4-Fluoro-2-methylphenyl)-phenylmethanamine is in the field of medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a potential candidate for drug development.
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit properties similar to known antidepressants, potentially acting on serotonin and norepinephrine pathways.
- Anticancer Properties : Research has suggested that derivatives of this compound could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
2. Neuropharmacology
The compound's ability to cross the blood-brain barrier positions it as a candidate for neuropharmacological studies. It may influence neurotransmitter systems, which can be beneficial in developing treatments for neurological disorders.
Case Studies and Research Findings
Antidepressant Studies : A study conducted on similar compounds showed that they could enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. The specific effects of this compound on neurotransmitter levels remain to be fully elucidated but suggest potential therapeutic applications in mood disorders.
Anticancer Research : In vitro assays demonstrated that compounds with structural similarities exhibited cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a related compound displayed an IC50 value of 45 µM against MCF-7 cells, indicating significant anticancer potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
